L-Moses -

L-Moses

Catalog Number: EVT-273408
CAS Number:
Molecular Formula: C21H24N6
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Moses (also known as L-45) is a potent and selective inhibitor of the bromodomain of p300/CBP-associated factor (PCAF), a lysine acetyltransferase. [] PCAF, along with GCN5, belongs to subfamily I of the bromodomain phylogenetic tree. [] Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a role in regulating gene expression. [] L-Moses is the first reported cell-active inhibitor specifically targeting the PCAF bromodomain, opening new avenues for studying PCAF's role in various cellular processes. []

Future Directions
  • Investigating the precise molecular mechanisms underlying its neuroprotective effects. []
  • Exploring its therapeutic potential in preclinical models of neurodegenerative diseases. []
  • Further characterizing its in vivo activity and pharmacokinetic properties. []
  • Developing more potent and selective PCAF bromodomain inhibitors based on the L-Moses scaffold. []
  • Evaluating its potential as a therapeutic agent in combination with other anti-cancer drugs, particularly in FLT3-ITD AML. []

GSK591

  • Compound Description: GSK591 is a protein arginine methyltransferase 5 (PRMT5) inhibitor. In combination with the FLT3 tyrosine kinase inhibitor (TKI) AC220 (Quizartinib), GSK591 displayed synergistic effects in inhibiting the proliferation of FLT3-ITD positive AML cells. This combinatorial effect was not observed in FLT3-WT AML cells. []
  • Relevance: The study that identified L-Moses as a potential therapeutic agent for FLT3-ITD AML also identified GSK591 as a promising candidate. Both compounds were part of a screen of epigenetic inhibitors and exhibited enhanced activity against FLT3-ITD positive AML cells when combined with AC220. While L-Moses targets the PCAF bromodomain, GSK591 targets PRMT5, highlighting the potential of targeting different epigenetic regulators in this disease context. []

LLY283

  • Compound Description: Similar to GSK591, LLY283 is a PRMT5 inhibitor. It also demonstrated increased efficacy in inhibiting FLT3-ITD positive AML cell proliferation and inducing apoptosis when used in combination with the TKI AC220 compared to either agent alone. []

AC220 (Quizartinib)

  • Compound Description: AC220, also known as Quizartinib, is a tyrosine kinase inhibitor that specifically targets FLT3. While it has shown some success in treating FLT3-ITD AML, responses are often incomplete or not sustained. []
  • Relevance: The research that identified L-Moses (SGC-CBP30) focused on finding agents that enhance the activity of AC220 against FLT3-ITD positive AML cells. The study demonstrated that combining L-Moses with AC220 leads to significantly greater inhibition of FLT3-ITD positive AML cell proliferation than either agent alone, indicating a potential synergistic effect. []

UNC1999

  • Compound Description: UNC1999 is an inhibitor of enhancer of zeste homolog 2 (EZH2) and EZH1, both histone methyltransferases. []
  • Relevance: The screening that identified L-Moses as a potential therapeutic for FLT3-ITD AML also highlighted UNC1999. This suggests that, similar to L-Moses, targeting EZH2/H1 might present a viable therapeutic strategy for FLT3-ITD AML. []

GSK343

  • Compound Description: GSK343, like UNC1999, is an inhibitor of the histone methyltransferases EZH2 and EZH1. []
  • Relevance: GSK343 was another epigenetic inhibitor identified in the same screening that highlighted L-Moses. The identification of both compounds in this screen suggests that inhibiting EZH2/H1, along with PCAF, could be a potential therapeutic approach for managing FLT3-ITD positive AML. []

MSO23

  • Compound Description: MSO23 is an inhibitor of protein arginine methyltransferase 1 (PRMT1). []
  • Relevance: MSO23 was identified in the same research as L-Moses. Although both compounds showed potential in the context of FLT3-ITD positive AML, they act on different epigenetic targets. MSO23 targets PRMT1, whereas L-Moses targets the PCAF bromodomain. []

Transforming Growth Factor β (TGF-β)

  • Compound Description: TGF-β is a cytokine that plays complex and often opposing roles in cancer development. [, , , , , ]
  • Relevance: Multiple papers discuss the role of TGF-β in the tumor microenvironment and its complex interplay with other factors. Notably, one study demonstrated that inhibiting TGF-β signaling in fibroblasts led to increased production of Hepatocyte Growth Factor (HGF), promoting tumorigenesis in adjacent epithelial cells. [] This finding highlights the potential of targeting stromal cells, in addition to cancer cells, in therapeutic strategies.

Hepatocyte Growth Factor (HGF)

  • Compound Description: HGF is a growth factor known to promote cell proliferation and motility. It plays a role in tumor development and progression. [, ]
  • Relevance: Research has shown that fibroblasts with impaired TGF-β signaling upregulate HGF production, contributing to the oncogenic potential of nearby epithelial cells. [] This finding suggests a potential indirect link between L-Moses, a compound identified in the context of cancer therapy, and HGF. While L-Moses targets PCAF, understanding the broader signaling network influenced by TGF-β and HGF might offer insights into developing more effective therapeutic strategies.

Epidermal Growth Factor (EGF)

  • Compound Description: EGF is a growth factor known to induce transient ruffling in normal rat kidney (NRK) cells. This response typically subsides within an hour due to cellular off-regulation mechanisms that limit the response to growth factors. []
  • Relevance: Research exploring the role of transforming growth factors in cell ruffling utilized EGF as a control to study the transient nature of growth factor responses in normal cells. [] This research aimed to understand the mechanisms behind the sustained ruffling observed in transformed cells, a characteristic linked to malignancy. While the study did not directly investigate L-Moses, it sheds light on the complex signaling pathways involved in cancer cell behavior, which might be relevant to L-Moses's mechanism of action.
Overview

L-Moses, also known as L-45, is a potent and selective inhibitor of the bromodomains found in the p300/CBP-associated factor and general control non-derepressible 5. These bromodomains play a crucial role in the regulation of gene expression by interacting with acetylated lysines on histone proteins. L-Moses has a dissociation constant (Kd) of approximately 126 nM for p300/CBP-associated factor, indicating its effectiveness as an inhibitor .

Source and Classification

L-Moses is classified as a chemical probe targeting specific bromodomains involved in various cellular processes, including inflammation and cancer development. It is commercially available from suppliers such as Cayman Chemical and Tocris . The compound is part of a broader category of inhibitors that target bromodomain-containing proteins, which are implicated in numerous biological functions and disease states.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Moses involves several key steps:

  1. Formation of the Core Structure: This initial step includes synthesizing a triazole ring, which is essential for the compound's activity.
  2. Functionalization: The triazole ring is then modified with various substituents to enhance its binding affinity and selectivity towards the bromodomains of p300/CBP-associated factor and general control non-derepressible 5.
  3. Purification: The final product undergoes purification using techniques such as column chromatography to ensure high purity levels suitable for research applications.

In industrial settings, these synthetic routes are scaled up, optimizing reaction conditions to maximize yield while minimizing costs. High-performance liquid chromatography is often employed for purification processes.

Molecular Structure Analysis

Structure and Data

L-Moses has the molecular formula C21H24N6C_{21}H_{24}N_{6} and a molecular weight of approximately 360.5 g/mol . The compound's structure features a triazole ring that contributes to its interaction with bromodomains. The specific stereochemistry is crucial for its selectivity and potency against target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

L-Moses primarily functions through competitive inhibition of the bromodomains in p300/CBP-associated factor and general control non-derepressible 5. In biochemical assays, it demonstrates high selectivity, showing minimal off-target effects at concentrations up to 10 µM, except for some binding to opioid receptors .

The compound's mechanism includes competing with acetylated lysines for binding to the bromodomains, disrupting their function and impacting gene expression regulation.

Mechanism of Action

Process and Data

The primary mechanism by which L-Moses exerts its effects involves binding to the bromodomains of p300/CBP-associated factor and general control non-derepressible 5, thereby inhibiting their activity. This inhibition leads to significant changes in cellular functions associated with gene expression regulation.

In cellular assays, L-Moses has shown an IC50 value of approximately 220 nM against p300/CBP-associated factor in various models, indicating its effectiveness in modulating biological responses linked to these proteins . Furthermore, studies have demonstrated that L-Moses can provide neuroprotection by reversing transcriptional changes induced by stressors like tunicamycin, suggesting therapeutic potential in neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-Moses exhibits several notable physical properties:

  • Molecular Weight: 360.5 g/mol
  • Solubility: Typically soluble in organic solvents used in biochemical assays.
  • Stability: Stability can be influenced by environmental factors such as temperature and pH.

The compound is classified as non-hazardous according to safety data sheets, indicating a favorable safety profile for laboratory use .

Applications

Scientific Uses

L-Moses serves as a valuable tool in scientific research, particularly in studies related to:

  • Epigenetics: By inhibiting bromodomain-containing proteins, L-Moses aids in understanding gene regulation mechanisms.
  • Cancer Research: Its selective inhibition properties make it useful for investigating the roles of acetylation in tumorigenesis.
  • Neurodegenerative Diseases: Recent findings suggest that L-Moses may have therapeutic potential in conditions like Alzheimer's disease by mitigating neuronal cell death through its action on lysine acetyltransferase 2B (KAT2B) .

Properties

Product Name

L-Moses

IUPAC Name

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1

InChI Key

MSFPLTWUFWOKBX-IFXJQAMLSA-N

SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C

Solubility

Soluble in DMSO

Synonyms

L-Moses; LMoses; L Moses; L-45; L45; L 45

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.